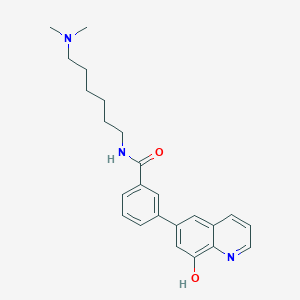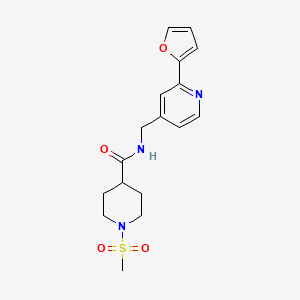![molecular formula C22H24N2O B2816993 [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol CAS No. 956361-23-2](/img/structure/B2816993.png)
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a methanol group at the fourth position.
Preparation Methods
The synthesis of [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Attachment of the phenyl and cyclohexyl groups: This step involves the use of Grignard reagents or organolithium compounds to introduce the phenyl and cyclohexyl groups to the pyrazole ring.
Introduction of the methanol group: The final step involves the reduction of a carbonyl group to a methanol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form different alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to [3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol include other pyrazole derivatives such as:
- [3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- [3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- [3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol
These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in the presence of the cyclohexyl group, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17,25H,1,3-4,7-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFOUGZNNQTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3CO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![O-[(1S)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2816913.png)
![1-(OXAN-4-YL)-4-[4-(PYRIMIDIN-2-YLOXY)PIPERIDINE-1-CARBONYL]PYRROLIDIN-2-ONE](/img/structure/B2816914.png)
![1-(1H-indol-3-yl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2816915.png)
![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2816916.png)
![4-Cyclobutylidene-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2816917.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-tert-butyl-2H-chromen-2-one](/img/structure/B2816919.png)

![2-(4-METHOXYPHENYL)-N-(2-METHYLPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2816922.png)
![2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2816924.png)
![N-(2-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2816926.png)
![Ethyl 5-(2,5-dichlorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816927.png)

![N-[2-hydroxy-3-(morpholin-4-yl)propyl]-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B2816932.png)
